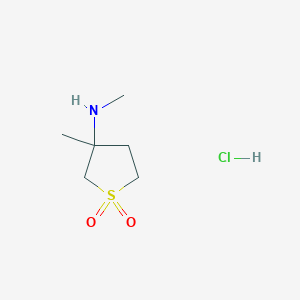
3-Methyl-3-(methylamino)tetrahydrothiophene 1,1-dioxide hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“3-Methyl-3-(methylamino)tetrahydrothiophene 1,1-dioxide hydrochloride” is a chemical compound with the molecular formula C6H14ClNO2S . Its CAS number is 5553-29-7 .
Molecular Structure Analysis
The molecular structure of “3-Methyl-3-(methylamino)tetrahydrothiophene 1,1-dioxide hydrochloride” is represented by the formula C6H14ClNO2S . The molecular weight of this compound is 199.69 .Physical And Chemical Properties Analysis
The physical and chemical properties of “3-Methyl-3-(methylamino)tetrahydrothiophene 1,1-dioxide hydrochloride” include a molecular weight of 199.69 . .Wissenschaftliche Forschungsanwendungen
Synthesis and Reactivity
Quantitative Preparation and Cycloadditions : A study highlights the quantitative preparation of highly reactive diene derivatives through zinc-induced debromination, showing efficient [4+2] cycloaddition reactions with dienophiles like DMAD and C60, producing Diels–Alder cycloadducts (Markoulides et al., 2012). This process underscores the utility of such compounds in synthesizing complex molecular structures.
Structural Studies : The molecular structure of related tetrahydrothiophene-1-oxide derivatives has been elucidated using gas-phase electron diffraction, revealing detailed geometric and electronic characteristics (Forgács et al., 1989). Such studies are crucial for understanding the fundamental properties that govern reactivity and stability.
Electronic and Vibrational Properties
Spectroscopic Analysis : Investigations using FTIR and FT-Raman spectral techniques, along with DFT methods, have been conducted to study the vibrational and electronic properties of similar compounds. This research provides insights into the molecular electrostatic potential, total electron density distribution, and frontier molecular orbitals, enhancing our understanding of the electronic properties of sulfur-containing heterocycles (Arjunan et al., 2015).
Material Science Applications
Conductivity in Thin Film Transistors : A terthiophene-based quinodimethane compound, with a planar quinoid geometry stabilized by dicyanomethylene groups, has been synthesized and shown to exhibit n-channel conduction in thin film transistors (TFTs). This demonstrates the potential of such molecules for use in electronic devices (Pappenfus et al., 2002).
Organic Synthesis
Novel Synthetic Routes : Research on the synthesis of 3,4-di(methylene)tetrahydrothiophene-1,1-dioxide showcases its utility in organic synthesis, particularly in Dieb–Alder reactions with maleic acid derivatives. This opens new avenues for constructing diverse organic molecules (Tashbaev et al., 1992).
Eigenschaften
IUPAC Name |
N,3-dimethyl-1,1-dioxothiolan-3-amine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H13NO2S.ClH/c1-6(7-2)3-4-10(8,9)5-6;/h7H,3-5H2,1-2H3;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KKOABHQEKCTCJY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCS(=O)(=O)C1)NC.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H14ClNO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
199.70 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Methyl-3-(methylamino)tetrahydrothiophene 1,1-dioxide hydrochloride | |
CAS RN |
5553-29-7 |
Source


|
| Record name | 3-methyl-3-(methylamino)-1lambda6-thiolane-1,1-dione hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-{[1-(5-fluoro-1,3-benzoxazol-2-yl)azetidin-3-yl]methyl}-2H,3H,5H,6H,7H-cyclopenta[c]pyridazin-3-one](/img/structure/B2720777.png)
![2-(benzimidazo[1,2-c]quinazolin-6-ylthio)-N-[4-(dimethylamino)phenyl]acetamide](/img/structure/B2720778.png)
![N-[5-(3,4-dimethylphenyl)-1,3,4-oxadiazol-2-yl]-3,4,5-triethoxybenzamide](/img/structure/B2720779.png)


![2-{Methyl[(3-methyl-1,2-oxazol-5-yl)methyl]amino}cyclobutan-1-ol](/img/structure/B2720786.png)


![2-methyl-N-{[8-(3-methyl-1,2,4-oxadiazol-5-yl)[1,2,4]triazolo[4,3-a]pyridin-3-yl]methyl}benzamide](/img/structure/B2720793.png)


